

Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate molecular weight and formula

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Compound of Interest

Compound Name: Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate

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Technical Guide: Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, synthesis, and analytical data for **Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate**, a key intermediate in the synthesis of various biologically active heterocyclic compounds.

Core Molecular Data

The fundamental molecular and physical properties of **Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate** are summarized below.

Property	Value
Molecular Formula	C ₈ H ₁₂ O ₃ S
Molecular Weight	188.24 g/mol [1]
CAS Number	1198-44-3[1][2]
Appearance	Not specified in available data
Storage	Room temperature[1]

Synthesis Protocol: Dieckmann Condensation

The synthesis of **Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate** is effectively achieved via an intramolecular Dieckmann condensation of diethyl 3,3'-thiodipropionate.^[3] This base-catalyzed cyclization is a standard method for forming cyclic β -keto esters.^{[4][5][6][7]}

Materials and Equipment

- Diethyl 3,3'-thiodipropionate
- Sodium ethoxide or Sodium hydride (NaH)
- Anhydrous Toluene or Tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl)
- Dichloromethane or Diethyl ether
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask with reflux condenser and dropping funnel
- Magnetic stirrer and heating mantle
- Separatory funnel
- Rotary evaporator
- Apparatus for vacuum distillation or column chromatography

Experimental Procedure

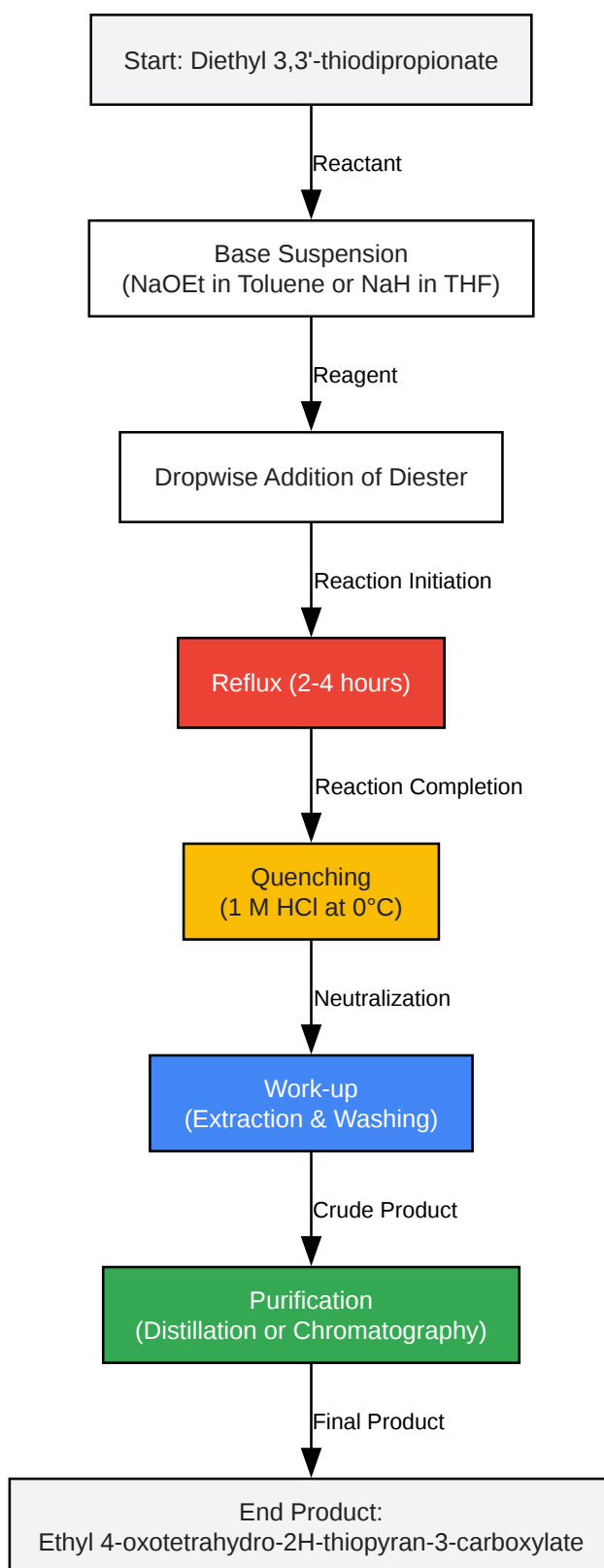
- Preparation of the Base Suspension: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium ethoxide (1.1 equivalents) in anhydrous toluene. Alternatively, if using sodium hydride, carefully wash the NaH (1.2

equivalents) with anhydrous hexanes to remove mineral oil and suspend the dry NaH in anhydrous THF.[3]

- Addition of the Diester: Dissolve diethyl 3,3'-thiodipropionate (1.0 equivalent) in anhydrous toluene (or THF) and add it dropwise to the stirred base suspension at room temperature over 30-60 minutes.[3]
- Reaction: Upon completion of the addition, heat the reaction mixture to reflux (typically 80-110 °C) for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[3]
- Quenching: Cool the reaction mixture to 0 °C using an ice bath. Carefully and slowly quench the reaction by adding 1 M HCl until the mixture becomes acidic (pH ~5-6).[3]
- Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with either dichloromethane or diethyl ether. Combine all organic layers.[3]
- Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution and then with brine.[3]
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.[3]
- Purification: The resulting crude product can be purified by either vacuum distillation or column chromatography on silica gel to yield pure **Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate**. [3]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate** via Dieckmann condensation.



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Caption: Synthesis workflow for **Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate**.

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